6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid
Description
Chemical Structure and Properties The compound 6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid (CAS: 364747-75-1) features a quinoline backbone substituted at the 2-position with a 2,3-dihydrobenzo[1,4]dioxin moiety and at the 6-position with a bromine atom. Its molecular formula is C₁₈H₁₂BrNO₄, with a molecular weight of 394.2 g/mol .
Properties
IUPAC Name |
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-11-2-3-14-12(8-11)13(18(21)22)9-15(20-14)10-1-4-16-17(7-10)24-6-5-23-16/h1-4,7-9H,5-6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGNGAPYVIFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoline core and introduce the bromine atom through a bromination reaction. The dihydrobenzo[dioxin] moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of functionalized quinoline compounds .
Scientific Research Applications
6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Bromine Position and Halogen Effects
The bromine atom at position 6 distinguishes this compound from analogs like 2-([1,1'-biphenyl]-4-yl)-6-chloroquinoline-4-carboxylic acid (6a) (), where chlorine replaces bromine. For example, compound 1p in (8-fluoro substitution) shows a higher yield (62.0%) than the brominated target compound, which is listed as discontinued in , possibly due to synthetic challenges.
Aryl Group Modifications
- Dihydrobenzo Dioxin vs. Dimethoxyphenyl: The dihydrobenzo dioxin group in the target compound contrasts with 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351329-40-3, ), which has two methoxy groups. The dimethoxyphenyl analog has a higher calculated XLogP3 (4.0) compared to the fused dioxin system, suggesting increased lipophilicity . However, the dioxin’s fused structure may improve metabolic stability by reducing rotational freedom.
- Pyridinyl and Cyclopropyl Substituents: Substitution with a pyridinyl group (e.g., 6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid, CAS: 5109-99-9, ) introduces a nitrogen atom, enhancing hydrogen-bonding capacity. In contrast, 6-Bromo-2-cyclopropyl-quinoline-4-carboxylic acid (CAS: 313241-16-6, ) features a cyclopropyl group, which imposes steric constraints that could limit conformational flexibility .
Physicochemical Properties
Molecular Weight and Polarity
The target compound’s higher molecular weight compared to pyridinyl and dimethoxyphenyl analogs may influence solubility and membrane permeability. Its five hydrogen bond acceptors (carboxylic acid, dioxin oxygen) suggest moderate polarity, while the dimethoxyphenyl analog’s methoxy groups could improve solubility in organic solvents .
Yield and Accessibility
- The target compound is listed as discontinued (), whereas analogs like 1p (62.0% yield, ) and 6a (28.0% yield, ) are more accessible. Lower yields for brominated compounds may reflect challenges in introducing bromine or purifying intermediates.
- Brominated quinolines, such as 6-Bromo-2-hydroxyquinoline-4-carboxylic acid (), are highlighted for cross-coupling reactions due to bromine’s reactivity, suggesting similar utility for the target compound .
Biological Activity
6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃BrN₁O₃
- Molecular Weight : 320.17 g/mol
- CAS Number : 52287-51-1
Research indicates that this compound exhibits pro-apoptotic activity, particularly against hematological malignancies and solid tumors. Its mechanism involves:
- Microtubule Targeting : The compound acts as a microtubule-targeting agent (MTA), disrupting the normal function of microtubules which are essential for cell division and stability .
- Autophagy Inhibition : It has been shown to inhibit late-stage autophagy by impairing autophagosome-lysosome fusion, which can lead to increased apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies:
Case Studies
-
Chronic Lymphocytic Leukemia (CLL) :
- In a study involving ex vivo CLL cells, the compound displayed potent cytotoxicity and induced apoptosis through microtubule disruption and autophagy inhibition.
- The combination with other anti-cancer agents enhanced efficacy and reduced resistance mechanisms.
- Solid Tumors :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound is classified as an irritant with specific handling precautions necessary during laboratory use. Its hazard codes include Xi (Irritant) with risk phrases indicating potential harm upon contact or ingestion .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed. Begin with the Skraup reaction to form the quinoline core, followed by bromination using N-bromosuccinimide (NBS) at 60–80°C in anhydrous DMF . Subsequent coupling with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, ethanol/water solvent, reflux) achieves the target structure . Yield optimization requires precise stoichiometry (1:1.2 molar ratio for Suzuki coupling) and inert atmosphere control.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, dihydrodioxin at C2). Key signals include δ ~8.5 ppm (quinoline H5) and δ ~4.3 ppm (dioxin methylene) .
- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between quinoline and dioxin moieties typically range 15–25° .
- HRMS : Validates molecular formula (C₁₉H₁₄BrNO₄; [M+H]⁺ calc. 404.0221) .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodology : Bromine at C6 enhances electrophilicity, enabling SNAr reactions. Test reactivity with amines (e.g., piperazine in DMF at 120°C) or thiols (e.g., sodium thiophenolate in ethanol). Monitor conversion via TLC (cyclohexane:ethyl acetate, 2:1) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Methodology :
- Dose-response profiling : Use IC₅₀ assays (MTT for cancer cells, MIC for microbes) to establish activity thresholds. For example, contradictory data may arise from cell line specificity (e.g., HeLa vs. MCF-7) .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated cells to identify target pathways (e.g., apoptosis vs. membrane disruption) .
- Data Table :
| Assay Type | Cell Line/Strain | IC₅₀/MIC (µM) | Proposed Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 12.3 ± 1.2 | Caspase-3 activation |
| Antimicrobial | S. aureus | 48.7 ± 3.5 | Cell wall synthesis inhibition |
Q. How can computational modeling predict binding interactions with therapeutic targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The carboxylic acid group forms hydrogen bonds with Lys721 (ΔG ≈ -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes (100 ns runs in GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow chemistry : Optimize Suzuki coupling in continuous flow reactors (residence time 30 min, 80°C) to improve reproducibility .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
